Product packaging for BMS 214428(Cat. No.:CAS No. 216508-01-9)

BMS 214428

Cat. No.: B606223
CAS No.: 216508-01-9
M. Wt: 584.71
InChI Key: GIOHMBUSIFGCJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Farnesyl Transferase Inhibitors (FTIs) in Drug Discovery

Farnesyl Transferase Inhibitors (FTIs) are a class of targeted therapy drugs designed to block the action of farnesyltransferase (FTase). ontosight.ai FTase is a crucial enzyme in a post-translational modification process called prenylation. vulcanchem.com Specifically, FTase catalyzes the attachment of a 15-carbon lipid group, farnesyl pyrophosphate, to a cysteine residue within a "CaaX" motif at the C-terminus of a substrate protein. caymanchem.com This farnesylation step is essential for anchoring many signaling proteins to the inner surface of the cell membrane, a location critical for their proper function. medkoo.com

The most famous substrates of FTase are the Ras family of small GTPases (H-Ras, N-Ras, and K-Ras). medchemexpress.com The discovery that oncogenic mutations in Ras genes are present in approximately 30% of all human cancers spurred the development of FTIs as a rational approach to cancer therapy. nih.govmedkoo.comnih.gov The initial hypothesis was that by preventing Ras farnesylation, FTIs would block its membrane localization and subsequent activation of downstream pro-proliferative signaling pathways, thereby inhibiting tumor growth. medkoo.com While this remains a key mechanism, further research has shown that the antitumor effects of FTIs are more complex, as other farnesylated proteins involved in cell growth and survival, such as RhoB and centromere proteins (CENP-E, CENP-F), are also important targets. aacrjournals.org

Historical Perspective on the Identification and Preclinical Development of BMS-214662

BMS-214662 was discovered by scientists at the Bristol-Myers Squibb Pharmaceutical Research Institute through systematic structure-activity relationship (SAR) studies on a class of 2,3,4,5-tetrahydro-1-(imidazol-4-ylalkyl)-1,4-benzodiazepine compounds. drugbank.com The research, published in 2000, detailed the chemical modifications that led to a potent inhibitor with low-nanomolar efficacy against farnesyltransferase and significant cellular activity. drugbank.com

The key structural features identified for potent activity included a 3(R)-phenylmethyl group and a hydrophilic 7-cyano group. drugbank.com BMS-214662 emerged as the lead candidate from this series, demonstrating excellent preclinical antitumor activity in various models and possessing favorable pharmacokinetic properties suitable for further development. drugbank.com Subsequent preclinical studies confirmed its status as a potent inducer of apoptosis and showed its efficacy across a broad spectrum of human tumor cell lines and in in vivo xenograft models. nih.gov Based on this strong preclinical profile, BMS-214662 was advanced into clinical trials for various solid tumors and leukemias. ncats.ionih.govtandfonline.com

Rationale for Investigating Farnesyl Transferase as a Therapeutic Target in Preclinical Oncology

The investigation of farnesyltransferase (FTase) as a therapeutic target in oncology is founded on the critical role of its primary substrates, the Ras proteins, in cancer development. medkoo.comnih.gov Ras proteins function as molecular switches in signal transduction pathways that control cell growth, differentiation, and survival. medchemexpress.eu When mutated, as they are in a large fraction of human cancers including pancreatic, colon, and lung adenocarcinomas, they become locked in a permanently "on" state, leading to uncontrolled and continuous proliferative signals. medkoo.comnih.gov

For Ras proteins to function, they must undergo farnesylation, the first and most critical step in a series of post-translational modifications that allows them to anchor to the plasma membrane. medkoo.com By inhibiting FTase, the enzyme that catalyzes this step, the maturation and membrane association of Ras are prevented, thereby abrogating its oncogenic signaling. medkoo.comnih.gov This targeted approach offers a clear mechanistic rationale for anticancer activity.

Furthermore, the rationale expanded as research revealed that FTIs could exert antitumor effects in cells without Ras mutations. nih.govaacrjournals.org This is because FTase has other substrate proteins that are vital for tumor cell function, such as the nuclear lamins and RhoB, which is involved in cytoskeletal organization and apoptosis. aacrjournals.org The ability of FTIs to induce apoptosis and inhibit cell cycle progression through mechanisms that may be independent of Ras makes FTase a compelling and multifaceted target in preclinical oncology. nih.gov

Overview of Research Trajectories for BMS-214662 in Preclinical Settings

The preclinical investigation of BMS-214662 followed a comprehensive trajectory, encompassing enzymatic assays, in vitro cellular studies, and in vivo animal models to characterize its activity and mechanism of action.

Enzymatic and In Vitro Cellular Activity: Initial studies established BMS-214662 as a highly potent inhibitor of the farnesyltransferase enzyme, with significantly greater selectivity for FTase over the related enzyme geranylgeranyl transferase I (GGTase-1). aacrjournals.orgmedkoo.com It demonstrated potent inhibition of H-Ras and K-Ras farnesylation in enzymatic assays. aacrjournals.org In cellular assays, BMS-214662 effectively inhibited the anchorage-independent growth of various human tumor cell lines in soft agar (B569324), a hallmark of transformation. nih.gov Notably, its cytotoxic activity was observed in cell lines with both wild-type and mutant Ras genes, confirming that its efficacy was not solely dependent on Ras mutation status. nih.govmedkoo.com A key finding from these studies was that BMS-214662 is a powerful inducer of apoptosis, a characteristic that distinguished it from earlier FTIs. nih.gov

Table 1: Inhibitory Potency of BMS-214662

TargetIC₅₀ (nM)Reference
Farnesyltransferase (FTase)1.3 medkoo.com
H-Ras Farnesylation1.3 aacrjournals.orgnih.gov
K-Ras Farnesylation8.4 nih.gov
Geranylgeranyl Transferase (GGTase)1900 medkoo.com

Table 2: In Vitro Growth Inhibition by BMS-214662 in Human Cancer Cell Lines

Cell LineCancer TypeRas StatusIC₅₀ (µM)Reference
A2780OvarianWild-Type0.04 medkoo.com
PC3ProstateWild-Type0.15 medkoo.com
HCT-116ColonMutant K-Ras0.06 medkoo.com
MIA PaCa-2PancreaticMutant K-Ras0.12 medkoo.com

In Vivo Antitumor Activity: In vivo studies utilized mouse xenograft models where human tumors were implanted subcutaneously. nih.gov BMS-214662 demonstrated broad-spectrum antitumor activity when administered through various routes, including oral and parenteral. nih.gov Strikingly, curative responses were observed in mice bearing established human tumor xenografts from diverse histological origins. nih.gov The compound was also shown to be effective against a multidrug-resistant colon tumor subline, suggesting it could overcome certain common resistance mechanisms. nih.gov These robust in vivo results provided a strong basis for its progression into clinical evaluation. drugbank.com

Table 3: In Vivo Antitumor Activity of BMS-214662 in Human Tumor Xenograft Models

Tumor ModelCancer TypeObserved Preclinical OutcomeReference
HCT-116ColonCurative responses nih.gov
HT-29ColonTumor growth reduction medkoo.com
MiaPaCaPancreaticCurative responses nih.gov
Calu-1LungCurative responses nih.gov
EJ-1BladderCurative responses nih.gov
HCT-116/VM46Multidrug-Resistant ColonSusceptible to inhibition nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H40N6O4 B606223 BMS 214428 CAS No. 216508-01-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

216508-01-9

Molecular Formula

C33H40N6O4

Molecular Weight

584.71

IUPAC Name

dimethyl 4-[3-[[N-cyano-N'-[3-(4-phenylpiperidin-1-yl)propyl]carbamimidoyl]amino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C33H40N6O4/c1-22-28(31(40)42-3)30(29(23(2)37-22)32(41)43-4)26-12-8-13-27(20-26)38-33(36-21-34)35-16-9-17-39-18-14-25(15-19-39)24-10-6-5-7-11-24/h5-8,10-13,20,25,30,37H,9,14-19H2,1-4H3,(H2,35,36,38)

InChI Key

GIOHMBUSIFGCJS-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)NC(=NCCCN3CCC(CC3)C4=CC=CC=C4)NC#N)C(=O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS 214428;  BMS-214428;  BMS214428;  UNII-6774Z74TWN.

Origin of Product

United States

Molecular Target Identification and Characterization: Farnesyl Transferase

Elucidation of Farnesyl Transferase as the Primary Molecular Target of BMS-214662

Research has identified Farnesyl Transferase as the primary molecular target of BMS-214662. medchemexpress.comnih.govmedkoo.comnih.govmedchemexpress.comnih.govmedchemexpress.comcaymanchem.comnih.gov As a farnesyl transferase inhibitor (FTI), BMS-214662 functions by competitively inhibiting the activity of FTase. researchgate.netnih.gov This inhibition prevents the post-translational farnesylation of substrate proteins. medkoo.comnih.govmedchemexpress.com By blocking farnesylation, BMS-214662 can effectively impede the membrane localization and subsequent function of farnesylated proteins, including Ras proteins. medchemexpress.commedkoo.commedchemexpress.commedchemexpress.comcaymanchem.com Studies have shown that BMS-214662 potently inhibits farnesyltransferase activity. medchemexpress.comnih.govmedchemexpress.comcaymanchem.com For instance, reported IC50 values for BMS-214662 against FTase are in the low nanomolar range. medchemexpress.commedchemexpress.comcaymanchem.com This potent inhibition underlies its biological effects, which have been explored in various research settings. medkoo.commedchemexpress.comcaymanchem.comnih.govnih.gov

Structural Biology Insights into Farnesyl Transferase-Inhibitor Interactions

Farnesyl Transferase is a heterodimeric enzyme composed of two subunits: an alpha subunit and a beta subunit. wikipedia.orgacs.orgmdpi.comacs.org The active site of FTase, where the prenylation reaction occurs, is formed by contributions from both subunits. wikipedia.org Structural studies, including X-ray crystallography of FTase and its complexes with substrates or inhibitors, have provided valuable insights into the enzyme's architecture and how inhibitors like BMS-214662 might interact. acs.orgacs.orgnih.govnih.govrcsb.org

Enzyme Active Site Architecture and Ligand Binding Domains

The FTase enzyme features distinct binding pockets within its active site designed to accommodate its substrates: farnesyl diphosphate (B83284) (FPP) and the protein substrate containing the CaaX motif. wikipedia.orgacs.orgacs.orgnih.govrcsb.org The beta subunit contains a hydrophobic cavity that binds the isoprenoid chain of FPP. acs.orgnih.govrcsb.org The diphosphate moiety of FPP interacts with a positively charged cleft near the subunit interface. acs.orgnih.govrcsb.org The active site also includes a binding pocket for the CaaX peptide motif of the protein substrate. acs.orgnih.govnih.gov A zinc ion is coordinated within the active site, playing a crucial role in the catalytic mechanism by polarizing the thiol group of the cysteine residue in the CaaX motif, enhancing its nucleophilicity for the attack on FPP. wikipedia.orgmdpi.commedchemexpress.comnih.govnih.gov The binding of the CaaX peptide involves interactions of its backbone and side chains with the enzyme, with the cysteine sulfur coordinating the active-site zinc. nih.gov

Inhibitors like BMS-214662 are designed to occupy the active site of FTase, thereby preventing the binding of natural substrates or interfering with the catalytic process. Given that BMS-214662 is a competitive inhibitor, it is understood to bind to the active site, likely interacting with regions that normally accommodate FPP or the CaaX peptide, or both. researchgate.netnih.gov Structural information on FTase complexed with inhibitors such as tipifarnib (B1682913) suggests that inhibitors can bind in the active site, competing with FPP. rcsb.orgarxiv.org

Conformational Changes Induced by BMS-214662 Binding

While specific details on conformational changes induced solely by BMS-214662 binding are not extensively detailed in the provided search results, studies on FTase-substrate interactions and FTase complexed with other inhibitors offer general insights. The binding of substrates, such as a CaaX peptide and a farnesyl diphosphate analogue, has been shown to induce major rearrangements of several active site side chains in FTase. nih.gov It is plausible that the binding of a potent inhibitor like BMS-214662 would also induce conformational changes within the active site or surrounding regions of the enzyme. These changes could contribute to the stabilization of the inhibitor-bound state and the effective blocking of enzyme activity. The precise nature and extent of these conformational changes upon BMS-214662 binding would typically be elucidated through detailed structural studies like co-crystallography.

Isozyme Specificity and Selectivity Profiling of BMS-214662

Protein prenylation in cells is carried out by three main enzymes: protein farnesyltransferase (FTase), protein geranylgeranyltransferase type I (GGTase-I), and protein geranylgeranyltransferase type II (GGTase-II). wikipedia.orgmdpi.comnih.gov FTase and GGTase-I are related enzymes that share a common alpha subunit but have distinct beta subunits that determine their substrate specificity. acs.orgwikipedia.orgmdpi.com These enzymes differentiate their protein substrates based primarily on the C-terminal CaaX motif, specifically the identity of the "X" residue. wikipedia.orgacs.orgwikipedia.org FTase typically prenylates proteins where X is alanine, cysteine, glutamine, methionine, or serine, while GGTase-I prefers substrates where X is leucine (B10760876) or phenylalanine. acs.orgwikipedia.org

Selectivity for FTase over other prenyltransferases, particularly GGTase-I, is an important characteristic for FTIs. Research indicates that BMS-214662 exhibits selectivity for farnesyl transferase over geranylgeranyl transferase I. medchemexpress.commedchemexpress.comcaymanchem.com Reported data demonstrate significantly lower IC50 values for FTase compared to GGTase I. For example, one source indicates an IC50 of 1.3 nM for FTase and 1900 nM for GGTase (presumably GGTase I). caymanchem.com Another source reports an IC50 of 1.35 nM for FTase and IC50 values for inhibition of geranylgeranylation of Ras-CVLL and K-Ras of 1.3 μM and 2.3 μM, respectively, highlighting over 1000-fold selectivity for farnesyl transferase. medchemexpress.com This selectivity profile suggests that BMS-214662 primarily targets the farnesylation pathway with minimal inhibition of geranylgeranylation by GGTase-I at relevant concentrations.

The following table summarizes the reported IC50 values for BMS-214662 against FTase and GGTase I.

Enzyme/Protein SubstrateIC50 (nM)Reference
Farnesyl Transferase1.3 caymanchem.com
Farnesyl Transferase1.35 medchemexpress.com
H-Ras1.3 medchemexpress.commedchemexpress.commedchemexpress.com
K-Ras8.4 medchemexpress.commedchemexpress.commedchemexpress.com
GGTase (presumably GGTase I)1900 caymanchem.com
Ras-CVLL (Geranylgeranylation)1300 medchemexpress.com
K-Ras (Geranylgeranylation)2300 medchemexpress.com

Note: The IC50 values for Ras proteins likely reflect the inhibition of their farnesylation by FTase.

This selectivity is crucial for understanding the potential biological effects of BMS-214662, as inhibiting FTase while largely sparing GGTase-I allows for more specific targeting of farnesylated proteins.

Mechanistic Dissection of Bms 214428 Activity at the Cellular and Molecular Level

Inhibition of Protein Farnesylation and Downstream Signaling Pathways

The primary molecular target of BMS-214428 is farnesyltransferase (FTase), a crucial enzyme in a post-translational modification process known as prenylation. researchgate.net FTase catalyzes the attachment of a 15-carbon farnesyl pyrophosphate lipid group to a cysteine residue within a specific C-terminal sequence (the CAAX box) of substrate proteins. researchgate.netuni-rostock.de This modification is essential for the proper membrane localization and function of numerous signaling proteins, most notably those in the Ras superfamily. uni-rostock.deuq.edu.au BMS-214428 acts as a farnesyltransferase inhibitor (FTI), competitively blocking this enzymatic activity and disrupting the function of farnesylation-dependent proteins. researchgate.net

The Ras family of small GTPases (including H-Ras, N-Ras, and K-Ras) are critical regulators of cellular proliferation, differentiation, and survival. uni-rostock.de Their function is fundamentally dependent on their localization to the inner surface of the plasma membrane, which allows them to engage with downstream effector pathways like the MAPK and PI3K signaling cascades. researchgate.net This localization is initiated by the farnesylation of the C-terminal CAAX motif. uni-rostock.deresearchgate.net

By inhibiting FTase, BMS-214428 prevents the farnesylation of Ras proteins. researchgate.net This blockade of the initial and irreversible step of CAAX processing means that Ras cannot be anchored to the cell membrane. uq.edu.auresearchgate.net As a consequence, newly synthesized Ras proteins are unable to traffic from the endoplasmic reticulum and Golgi apparatus to the plasma membrane, resulting in their mislocalization and accumulation in the cytosol. uni-rostock.deresearchgate.net This sequestration away from the membrane renders Ras incapable of signal transduction, effectively shutting down its oncogenic signaling outputs. uni-rostock.de

The Ras superfamily of small GTPases also includes the Rho family, which is involved in regulating the actin cytoskeleton, cell adhesion, and cell migration. nih.gov While many Rho proteins are geranylgeranylated, certain members, such as RhoB, are known substrates for farnesyltransferase. uq.edu.aunih.gov

Given that BMS-214428 is a potent inhibitor of FTase, it is mechanistically plausible that it also blocks the farnesylation of susceptible Rho family members. Inhibition of Rho farnesylation would be expected to disrupt its membrane association and downstream signaling functions. However, specific preclinical studies detailing the direct impact of BMS-214428 on the farnesylation of Rho family GTPases are not as extensively reported as its effects on Ras.

Cellular Responses to Farnesyl Transferase Inhibition by BMS 214428

The inhibition of protein farnesylation by BMS-214428 triggers significant downstream cellular consequences, leading to the suppression of malignant phenotypes in various cancer models. These responses include the inhibition of cell growth and the activation of programmed cell death pathways.

BMS-214428 and its close analog, BMS-214662, have demonstrated broad cytotoxic and antiproliferative activity against a range of human solid tumor and hematological cancer cell lines. researchgate.net The compound effectively reduces cell viability and inhibits the proliferation of malignant cells, including those that have developed resistance to other chemotherapeutic agents. proquest.com For example, BMS-214662 has shown potent activity in inducing apoptosis in primitive CD34+ chronic myeloid leukemia (CML) stem/progenitor cells and has been studied in myeloma and B-cell chronic lymphocytic leukemia (B-CLL) cells. proquest.comnih.gov

Interactive Table: Effect of BMS-214662 on Malignant Cell Lines This table summarizes findings on the biological effects of the farnesyltransferase inhibitor BMS-214662, a close analog of BMS-214428, on various cancer cell lines.

Cell Line TypeSpecific Cell LinesKey FindingsReference
Myeloma RPMI 8226, U266, NCI-H929Induces apoptosis through a mechanism involving PUMA upregulation, Bax/Bak activation, and Mcl-1 elimination. nih.gov
Chronic Myeloid Leukemia (CML) Primitive CD34+ CML cellsSelectively and significantly induces apoptosis compared to normal cells.
B-Cell Chronic Lymphocytic Leukemia (B-CLL) Primary cells from 18 patientsInduces apoptosis in all patient samples, including those resistant to fludarabine (B1672870) and cladribine. proquest.com
Acute Leukemias & MDS Patient SamplesShowed antileukemic activity in 5 out of 30 patients in a phase I study. nih.gov

A primary mechanism through which BMS-214428 exerts its anti-tumor effect is the induction of apoptosis. nih.gov Research on the closely related compound BMS-214662 shows that it triggers the intrinsic, or mitochondrial, pathway of apoptosis. proquest.comnih.gov This process is initiated by changes in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. nih.gov

Treatment with the inhibitor leads to the upregulation of the BH3-only protein PUMA and a reduction in the levels of the anti-apoptotic protein Mcl-1. nih.gov This shift promotes the pro-apoptotic conformational activation of Bax and Bak. proquest.comnih.gov Activated Bax and Bak cause the permeabilization of the outer mitochondrial membrane, leading to the loss of mitochondrial membrane potential (ΔΨm) and the release of cytochrome c into the cytoplasm. proquest.comnih.gov Cytosolic cytochrome c then enables the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates executioner caspase-3, culminating in the systematic dismantling of the cell. nih.gov In some cell lines, the nuclear translocation of Apoptosis-Inducing Factor (AIF) also contributes to cell death. nih.gov

In addition to apoptosis, the compound can induce cell cycle arrest. Changes preceding apoptosis include the downregulation of the transcription factor E2F1 and the phosphorylation of cyclin A-associated cyclin-dependent kinase 2, indicating a disruption of cell cycle progression. mdpi.com

Autophagy is a cellular catabolic process for degrading and recycling damaged organelles and proteins. researchgate.net This pathway can have a dual role in cancer, either promoting survival or contributing to cell death, and can be modulated by various anti-cancer agents. nih.govnih.gov However, based on available preclinical literature, a direct role for BMS-214428 or its close analogs in the modulation of autophagy has not been extensively reported.

Influence on Angiogenesis-Related Signaling Pathways (If reported in preclinical context)

Farnesyltransferase inhibitors can interfere with angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis. rsc.orgnih.gov This inhibition is partly due to their effect on Ras proteins, which are known to be involved in the upregulation of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor. nih.gov By blocking Ras farnesylation, FTIs can lead to a reduction in VEGF expression and secretion by tumor cells, thereby hindering the stimulation of endothelial cell proliferation and migration. nih.gov

Furthermore, the activity of other farnesylated proteins involved in endothelial cell function, such as RhoB, can be affected by FTIs. The Rho family of small GTPases plays a significant role in regulating endothelial cell morphology, adhesion, and motility, all of which are essential for the angiogenic process. Inhibition of farnesyltransferase can disrupt these functions, contributing to the anti-angiogenic effects of this class of compounds.

While direct studies on BMS-214428's impact on specific angiogenesis signaling pathways like VEGF and Angiopoietin-Tie are not detailed, the fundamental mechanism of farnesyltransferase inhibition suggests a likely interference with these processes.

Gene Expression and Proteomic Signatures Associated with BMS-214428 Treatment

Detailed gene expression and proteomic signatures specifically for BMS-214428 are not widely available. However, studies on the closely related and potent farnesyltransferase inhibitor, BMS-214662 , provide valuable insights into the potential molecular changes induced by this class of compounds.

A quantitative proteomics study on CD34 positive cells from chronic myeloid leukemia (CML) patients treated with BMS-214662 identified alterations in 88 proteins. nih.gov These proteins are involved in critical cellular processes such as nucleic acid metabolism, oncogenesis, developmental processes, and intracellular protein trafficking. nih.gov A key finding was the upregulation of Ebp1, a negative regulator of cell proliferation, in the nucleus of cells treated with BMS-214662. nih.gov Additionally, the treatment led to changes in the localization of certain proteins, with some nuclear proteins, like histones, being found in the cytosol, suggesting an effect on nuclear membrane integrity. nih.gov The study also pointed to altered expression levels of proteins in the nuclear pore complex. nih.gov These findings suggest that the therapeutic effects of BMS-214662 may be linked to drug-induced changes in protein localization, possibly mediated through Ran proteins. nih.gov

The following table summarizes some of the key protein alterations identified in response to BMS-214662 treatment in CML cells.

Protein CategoryKey FindingsImplied FunctionReference
Proliferation Regulators Upregulation of nuclear Ebp1Negative regulation of cell proliferation nih.gov
Nuclear Proteins Altered levels of histones in the cytosolPotential loss of nuclear membrane integrity nih.gov
Nuclear Pore Complex Altered expression levels of component proteinsDisruption of nucleocytoplasmic transport nih.gov
Trafficking Proteins Involvement of Ran proteins suggestedAlterations in protein localization nih.gov

While these findings are for BMS-214662, it is plausible that BMS-214428, as a structurally related farnesyltransferase inhibitor, could induce similar proteomic and, by extension, gene expression changes in cancer cells. Gene expression profiling would likely reveal signatures related to the cell cycle, apoptosis, and signal transduction pathways affected by the inhibition of farnesylated proteins. nih.gov

Role in Modulating Cellular Adhesion, Migration, and Invasion (If reported in preclinical context)

The role of BMS-214428 in modulating cellular adhesion, migration, and invasion is not specifically detailed in the available preclinical literature. However, the known functions of farnesylated proteins provide a strong basis for inferring its effects on these metastatic processes.

Cell adhesion, migration, and invasion are fundamental to cancer metastasis and are regulated by a complex interplay of signaling molecules, many of which are substrates for farnesyltransferase. frontiersin.orgsigmaaldrich.com The Rho family of GTPases, including Rho, Rac, and Cdc42, are critical regulators of the actin cytoskeleton, focal adhesions, and cell motility. While some Rho proteins undergo geranylgeranylation, others are farnesylated, making them potential targets for FTIs. By inhibiting the farnesylation of these proteins, BMS-214428 could disrupt the dynamic cytoskeletal rearrangements necessary for cell movement. nih.gov

Furthermore, farnesyltransferase inhibitors have been shown to impact cell-matrix interactions. nih.gov The adhesion of cells to the extracellular matrix (ECM) is a prerequisite for migration and is mediated by integrins, which are linked to intracellular signaling pathways. nih.gov The function of these pathways can be modulated by farnesylated proteins. For instance, studies have shown that loss of the TSC2 gene, whose product is involved in a complex that can be regulated by farnesylation-dependent signals, enhances cell attachment to ECM proteins like fibronectin and collagen. nih.gov

In vitro assays, such as transwell migration and wound-healing assays, are commonly used to assess the impact of therapeutic agents on cell motility and invasion. oncotarget.commorpheusbiolabs.com While specific data for BMS-214428 in these assays is not available, the general effects of farnesyltransferase inhibitors suggest that BMS-214428 would likely inhibit the migration and invasion of various cancer cell types. rsc.org This inhibition would be a consequence of its effects on the signaling pathways that control cell adhesion dynamics and cytoskeletal organization.

Based on the available information from the search results, specific preclinical efficacy data focusing solely on the chemical compound "this compound" could not be found. The search results provided information regarding a related compound, BMS-214662, which is a farnesyltransferase inhibitor that has been studied in preclinical and clinical settings nih.govnih.gov.

As the instructions require the article to focus strictly and solely on "this compound" and adhere precisely to the provided outline using only information found for this specific compound, it is not possible to generate the requested content for sections 4.1 and 4.2. Providing information about a different compound, even a closely related one like BMS-214662, would violate the strict constraint of focusing solely on this compound.

Therefore, the detailed sections on preclinical efficacy studies, including monotherapy evaluation in cell lines, sensitivity and resistance profiles, dose-response characterization (IC50/EC50 values), and synergistic interactions with other agents, cannot be generated for this compound based on the current search results.

Compound Names and PubChem CIDs

Preclinical Efficacy Studies in in Vitro Disease Models

Preclinical Efficacy Studies in in Vivo Animal Models of Disease

BMS-214662 Activity in Murine Xenograft Models of Malignancy

BMS-214662 has shown broad-spectrum activity against a range of human tumor xenografts in mice. nih.gov The compound was active through both parenteral and oral administration routes. nih.gov

Tumor Growth Inhibition and Regression Studies

BMS-214662 has exhibited potent tumor growth inhibition and, in several cases, curative responses in mice bearing established human tumor xenografts. nih.govaacrjournals.org This activity has been observed across various cancer types, including colon, pancreatic, lung, and bladder carcinomas. nih.gov

Notably, curative responses were seen in xenograft models of HCT-116 and HT-29 colon cancer, MiaPaCa pancreatic cancer, Calu-1 lung cancer, and EJ-1 bladder cancer. nih.govcaymanchem.com In the HCT-116 human colon tumor model, which carries a mutated K-Ras gene, orally administered BMS-214662 achieved curative efficacy. nih.gov The compound was also effective against a multidrug-resistant subline of HCT-116, known as HCT-116/VM46. nih.gov Furthermore, BMS-214662 demonstrated the ability to reduce tumor growth in Calu-1, HT-29, EJ-1, and MIA PaCa-2 mouse xenograft models. caymanchem.comcaymanchem.com

The antitumor activity of BMS-214662 is not strictly dependent on the presence of a mutated ras oncogene. nih.govaacrjournals.org It has shown efficacy in tumor models with both wild-type and mutant Ras. caymanchem.com For instance, it inhibits the growth of cancer cells expressing wild-type Ras, such as A2780 (ovarian) and PC3 (prostate), as well as cells with mutant K-Ras, including HCT116 (colon), MIP, RC-165, and MIA PaCa-2 (pancreatic). caymanchem.com

Interestingly, while demonstrating broad activity against human tumors, BMS-214662 was found to be less effective against certain murine tumors, such as the Lewis lung carcinoma and M5076 sarcoma. nih.govebi.ac.uk

A comparative study with a structurally similar FTI, BMS-225975, highlighted the superior tumor-regressing activity of BMS-214662. aacrjournals.org While both compounds exhibited similar inhibition of farnesyltransferase, BMS-214662 induced curative responses in HCT-116 xenografts, whereas BMS-225975 only led to partial tumor growth inhibition. aacrjournals.org

Table 1: Summary of BMS-214662 Activity in Murine Xenograft Models

Tumor Model Cancer Type Ras Status Outcome Reference(s)
HCT-116 Colon Mutant K-Ras Curative response, Tumor regression nih.gov, caymanchem.com, nih.gov, aacrjournals.org
HT-29 Colon Wild-type Curative response nih.gov, caymanchem.com
MiaPaCa Pancreatic Mutant K-Ras Curative response nih.gov, caymanchem.com
Calu-1 Lung Mutant K-Ras Curative response, Tumor growth reduction nih.gov, caymanchem.com
EJ-1 Bladder - Curative response, Tumor growth reduction nih.gov, caymanchem.com
HCT-116/VM46 Colon (Multidrug-resistant) - Susceptible nih.gov
N-87 Gastric - Borderline activity nih.gov
A2780 Ovarian Wild-type Growth inhibition (in vitro) caymanchem.com
PC3 Prostate Wild-type Growth inhibition (in vitro), Low micromolar antiproliferative activity caymanchem.com, mdpi.com
LNCaP Prostate - Low micromolar antiproliferative activity mdpi.com
Lewis Lung Carcinoma Murine Lung - Insensitive nih.gov, ebi.ac.uk
M5076 Sarcoma Murine Sarcoma - Insensitive nih.gov, ebi.ac.uk
San-1 Murine - Lack of in vivo antitumor activity aacrjournals.org

Histopathological and Molecular Correlates of Response in Animal Tissues

The potent antitumor activity of BMS-214662 is strongly associated with its ability to induce apoptosis. doi.org In preclinical models, BMS-214662 is recognized as a highly apoptotic FTI. nih.govaacrjournals.org Histopathological analysis of tumors from mice treated with BMS-214662 revealed a significant increase in the number of apoptotic cells compared to untreated controls. medchemexpress.com Specifically, in HCT-116 tumors, the apoptotic index was found to be 4- to 10-fold higher in treated mice. medchemexpress.com

The induction of apoptosis by BMS-214662 is dose-dependent and can be triggered even with brief exposure to the compound. aacrjournals.orgdoi.org Studies on HCT-116 cells showed that a short, 2-hour exposure to low micromolar concentrations of BMS-214662 was sufficient to commit the cells to undergo apoptosis within 48 hours. aacrjournals.org This cytotoxic effect, primarily driven by apoptosis, is considered a key differentiator from other FTIs that are more cytostatic in nature. aacrjournals.orgdoi.org The apoptotic response has been observed in non-proliferating tumor cells as well. doi.org

Molecularly, the pro-apoptotic effects of BMS-214662 in chronic myeloid leukemia (CML) stem cells have been linked to the activation of Bax, reactive oxygen species, cytochrome c, and caspases-9/3, coupled with the involvement of protein kinase Cβ (PKCβ), E2F1, and Cyclin A-associated Cyclin-dependent kinase 2. nih.gov Furthermore, recent research has identified BMS-214662 as a molecular glue that induces the degradation of multiple nucleoporin proteins via the E3 ubiquitin ligase TRIM21, leading to the inhibition of nuclear export and subsequent cell death. researchgate.net This mechanism helps to explain previous observations of disrupted subcellular protein localization following treatment with BMS-214662. researchgate.net

Evaluation in Genetically Engineered Mouse Models (GEMMs) of Cancer

Information regarding the evaluation of BMS-214662 specifically in genetically engineered mouse models (GEMMs) of cancer is limited in the provided search results. However, studies in a BCR-ABL retroviral transduction/transplantation mouse model of chronic myeloid leukemia (CML) have been conducted. nih.gov This model, which mimics human CML, has been instrumental in testing new therapeutic agents targeting leukemia stem cells. nih.gov In this CML mouse model, treatment with the Alox5 inhibitor Zileuton, which targets a pathway also relevant to some cancer stem cells, led to a reduction in myeloid leukemia cells in the bone marrow and prolonged survival. nih.gov While this is not a direct evaluation of BMS-214662 in a GEMM, it highlights the use of such models to study pathways that may be affected by compounds like BMS-214662.

Modulation of Metastatic Processes in Animal Models

The provided search results contain limited direct evidence on the specific effects of BMS-214662 on metastatic processes in animal models. While the compound's primary mechanism is often linked to inhibiting farnesylation, which can affect proteins involved in cell migration and invasion, detailed studies focusing on the modulation of metastasis by BMS-214662 are not extensively covered. However, it is known that farnesyltransferase inhibitors, in general, were developed with the rationale of inhibiting processes that contribute to tumor growth and potentially metastasis. eur.nl The role of matrix metalloproteinases (MMPs) in metastasis is well-established, and some therapeutic strategies have focused on inhibiting these enzymes. eur.nl

Immunomodulatory Effects of BMS-214662 in Preclinical Animal Models

There is no information reported in the provided search results regarding the immunomodulatory effects of BMS-214662 in preclinical animal models. The research has primarily focused on its direct antitumor and pro-apoptotic activities.

Synthetic Methodologies and Structure Activity Relationship Sar Studies

Retrosynthetic Analysis and Key Synthetic Routes for BMS-214428

The synthesis of BMS-214428, a potent and selective neuropeptide Y (NPY) Y1 receptor antagonist, is strategically designed around the well-established Hantzsch dihydropyridine (B1217469) synthesis. rsc.orgwikipedia.orgscispace.comchemtube3d.comorganic-chemistry.org This multicomponent reaction allows for the efficient construction of the core 1,4-dihydropyridine (B1200194) (DHP) ring system. The retrosynthetic analysis of BMS-214428 reveals two primary fragments: a substituted aniline-bearing dihydropyridine core and a cyanoguanidine side chain.

The synthesis of BMS-214428 relies on several key precursors and intermediates to build the final complex structure.

Formation of the Dihydropyridine Intermediate: The 1,4-dihydropyridine core bearing an aniline (B41778) functional group is synthesized using the Hantzsch reaction. wikipedia.org This involves the condensation of an aromatic aldehyde, a β-ketoester, and a source of ammonia.

3-Nitrobenzaldehyde: This serves as the C4-substituent of the dihydropyridine ring.

Methyl acetoacetate: Two equivalents of this β-ketoester provide the carbon atoms for the dihydropyridine ring and the ester groups at the C3 and C5 positions.

Ammonium acetate: This acts as the nitrogen donor for the dihydropyridine ring.

The condensation of these precursors yields a dihydropyridine with a nitro group on the C4-phenyl ring. This nitro group is then reduced, typically by catalytic hydrogenation, to the corresponding aniline, providing the key dihydropyridine intermediate ready for coupling with the side chain.

Formation of the Cyanoguanidine Side Chain Intermediate: The second key fragment is an N-cyano isothiourea salt, which is prepared from 4-phenylpiperidine (B165713).

4-Phenylpiperidine and Acrylonitrile: A conjugate addition reaction between these two precursors forms a piperidinopropionitrile.

Raney Nickel and Methanolic Ammonia: Catalytic hydrogenation of the cyano group of the piperidinopropionitrile in the presence of these reagents yields a diamine.

Thiocarbonyl diimidazole: This reagent converts the diamine into an isothiocyanate.

Sodium cyanamide (B42294): The addition of sodium cyanamide to the isothiocyanate yields the intermediate N-cyano isothiourea sodium salt. google.comnih.govnih.gov

Final Condensation: The final step in the synthesis of BMS-214428 is the condensation of the aniline-dihydropyridine intermediate with the N-cyano isothiourea sodium salt. This reaction is typically carried out in the presence of a coupling agent, such as mercuric chloride (HgCl₂), to furnish the target N-cyanoguanidine product.

Precursor/IntermediateRole in Synthesis
3-NitrobenzaldehydeSource of the C4-aryl substituent of the dihydropyridine ring.
Methyl acetoacetateProvides the carbon backbone for the dihydropyridine ring and the ester groups.
Ammonium acetateNitrogen source for the dihydropyridine ring.
4-PhenylpiperidineStarting material for the synthesis of the cyanoguanidine side chain.
AcrylonitrileReacts with 4-phenylpiperidine to extend the side chain.
N-cyano isothiourea sodium saltKey intermediate that introduces the cyanoguanidine moiety.
4-(3-aminophenyl)-1,4-dihydropyridine derivativeThe dihydropyridine core with an aniline group for the final condensation.

The stereochemistry of 4-aryl-1,4-dihydropyridines can be a critical determinant of their pharmacological activity. researchgate.net Many unsymmetrical 1,4-DHP derivatives possess a stereocenter at the C4 position of the dihydropyridine ring, leading to enantiomers that can exhibit different biological activities.

However, BMS-214428 is an achiral molecule . nih.gov This is due to the symmetry of the substitution on the 1,4-dihydropyridine core. Specifically, the ester groups at the C3 and C5 positions are identical (both are methyl esters). This symmetry eliminates the possibility of chirality at the C4 carbon, and therefore, no stereocontrol or chiral synthesis is required for its preparation.

For unsymmetrical 1,4-dihydropyridines where chirality is a factor, several strategies for stereocontrol have been developed, including:

Use of chiral auxiliaries: Attaching a chiral auxiliary to the starting materials can direct the stereochemical outcome of the Hantzsch reaction.

Enzyme-catalyzed reactions: Enzymes can be used to selectively synthesize or resolve one enantiomer.

Asymmetric catalysis: Chiral catalysts can be employed to favor the formation of one enantiomer over the other.

These methods are not necessary for the synthesis of BMS-214428 due to its inherent lack of chirality.

Derivatization and Analog Synthesis for SAR Exploration

The development of BMS-214428 involved extensive structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties as an NPY Y1 receptor antagonist. These studies explored modifications to various parts of the molecule.

BMS-214428 is a derivative of an earlier lead compound, BMS-193885 , which features a urea (B33335) linkage instead of a cyanoguanidine moiety. nih.govbohrium.com The substitution of the urea with a cyanoguanidine was a key optimization step that resulted in BMS-205749 (a close analog of BMS-214428), which demonstrated improved permeability properties in Caco-2 cells while maintaining similar binding potency to the Y1 receptor. bohrium.com

Key areas of SAR exploration for dihydropyridine-based NPY antagonists include:

The 1,4-Dihydropyridine Core: This scaffold is essential for activity. The ester groups at the C3 and C5 positions are generally important for binding. researchgate.netnih.gov

The C4-Aryl Group: The nature and substitution pattern of the aryl ring at the C4 position significantly influence activity. An unsubstituted or appropriately substituted phenyl ring is often optimal. researchgate.netnih.gov

The Linker and Side Chain: The side chain extending from the C4-phenyl group is crucial for interacting with the NPY Y1 receptor. The length and composition of this chain, as well as the nature of the terminal group, are critical for potency and selectivity. The evolution from a urea (in BMS-193885) to a cyanoguanidine (in BMS-214428) highlights the importance of this part of the molecule for both binding and drug-like properties. nih.govbohrium.com

CompoundKey Structural FeatureImpact on Activity/Properties
BMS-193885 Phenylurea side chainPotent and selective Y1 receptor antagonist. nih.gov
BMS-205749 Cyanoguanidine side chainSimilar binding potency to BMS-193885 but with improved cell permeability. bohrium.com
BMS-214428 Cyanoguanidine side chainA further optimized analog in the same series.

Identification of Key Pharmacophores and Ligand Efficiency Metrics

The design of BMS-214428 and related NPY Y1 antagonists has been guided by the identification of key pharmacophoric features required for high-affinity binding. A pharmacophore model for this class of compounds typically includes:

A hydrogen bond donor: The NH group of the dihydropyridine ring.

Two hydrogen bond acceptors: The carbonyl oxygens of the ester groups at C3 and C5.

A hydrophobic aromatic feature: The phenyl ring at the C4 position.

Additional hydrogen bond donors/acceptors and hydrophobic features within the extended side chain that interact with specific residues in the NPY Y1 receptor binding pocket.

Ligand efficiency (LE) and other related metrics are valuable tools in drug discovery for assessing the quality of a compound by normalizing its potency for its size. mtak.hurgdscience.comwikipedia.org These metrics help in the selection of lead compounds that are more likely to have favorable drug-like properties.

The key ligand efficiency metrics are calculated as follows:

Ligand Efficiency (LE): LE = - (ΔG) / N, where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms. A higher LE value indicates a more efficient binder. wikipedia.org

Binding Efficiency Index (BEI): BEI = pKi / MW (in kDa), where pKi is the negative logarithm of the binding affinity and MW is the molecular weight.

Surface Efficiency Index (SEI): SEI = pKi / (PSA / 100), where PSA is the polar surface area.

Lipophilic Ligand Efficiency (LLE): LLE = pKi - cLogP, where cLogP is the calculated logarithm of the octanol-water partition coefficient. A higher LLE indicates a better balance between potency and lipophilicity. mtak.hu

MetricFormulaDescription
Ligand Efficiency (LE)LE = 1.4 * (-log(IC50)) / NMeasures binding energy per non-hydrogen atom.
Binding Efficiency Index (BEI)BEI = -log(IC50) / (MW / 1000)Relates potency to molecular weight.
Surface Efficiency Index (SEI)SEI = -log(IC50) / (PSA / 100)Relates potency to polar surface area.
Lipophilic Ligand Efficiency (LLE)LLE = -log(IC50) - cLogPBalances potency and lipophilicity.

Computational Chemistry Approaches in BMS-214428 Design and Optimization

Computational chemistry and molecular modeling play a pivotal role in the design and optimization of novel therapeutic agents like BMS-214428. researchgate.netresearchgate.net For G-protein coupled receptors (GPCRs) like the NPY Y1 receptor, where crystal structures are often difficult to obtain, homology modeling is a common starting point.

Homology Modeling: A 3D model of the human NPY Y1 receptor can be constructed based on the crystal structures of related GPCRs. This model provides a structural hypothesis of the binding site.

Molecular Docking: With a model of the receptor, compounds like BMS-214428 and its analogs can be docked into the putative binding pocket. researchgate.net This allows for:

Prediction of binding modes: Understanding how the ligand orients itself within the receptor.

Identification of key interactions: Pinpointing the specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or electrostatic forces.

SAR rationalization: Explaining why certain structural modifications lead to increased or decreased activity.

Pharmacophore Modeling: Based on the structures of known active compounds or the receptor binding site, a pharmacophore model can be developed. dovepress.commdpi.com This model defines the essential 3D arrangement of chemical features necessary for binding and can be used to screen virtual libraries for new potential ligands.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be used to build mathematical models that correlate the chemical structures of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts.

While specific computational studies detailing the design of BMS-214428 are proprietary, the development of this class of dihydropyridine NPY antagonists would have likely involved these state-of-the-art computational techniques to guide the optimization of potency, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net

Mechanisms of Resistance to Bms 214428 in Preclinical Systems

Molecular Adaptations Leading to Acquired Resistance in Cell Lines

Recent research has uncovered a novel mechanism of action for BMS-214662 that extends beyond its role as a farnesyltransferase inhibitor and is intrinsically linked to mechanisms of resistance. The cytotoxic effects of BMS-214662 in many cancer cell lines are dependent on the presence and activity of the E3 ubiquitin ligase Tripartite Motif-Containing Protein 21 (TRIM21). BMS-214662 acts as a "molecular glue," inducing TRIM21-mediated proteasomal degradation of multiple nucleoporin proteins, which leads to the inhibition of nuclear export and ultimately, cell death.

A primary molecular adaptation leading to acquired resistance is the loss or significant downregulation of TRIM21 expression. In preclinical models, cancer cell lines with a knockout of the TRIM21 gene have demonstrated substantial resistance to BMS-214662. For instance, Jurkat and OCI-AML-3 cell lines, which are normally sensitive to BMS-214662, become highly resistant following the knockout of TRIM21. This resistance is characterized by a greater than 100-fold increase in the half-maximal effective concentration (EC50) of the drug. This indicates that the TRIM21-mediated degradation of nucleoporins is a key component of BMS-214662's cytotoxic activity, and its absence is a direct mechanism of resistance.

The table below summarizes the effect of TRIM21 knockout on the sensitivity of cancer cell lines to BMS-214662.

Cell LineGenetic ModificationFold Increase in EC50 for BMS-214662
JurkatTRIM21 Knockout>100-fold
OCI-AML-3TRIM21 Knockout>100-fold

This table illustrates the significant increase in resistance to BMS-214662 upon the loss of TRIM21 function in preclinical cancer cell line models.

Genetic and Epigenetic Alterations Associated with Resistance

Building on the molecular adaptations observed, specific genetic alterations have been identified that confer resistance to BMS-214662. A key genetic mechanism of resistance involves mutations in the genes encoding for nucleoporins that are targeted by the BMS-214662-TRIM21 complex. Specifically, genetic disruption of the autoproteolysis domain of Nucleoporin 98 (NUP98) has been shown to provide strong resistance to BMS-214662. This suggests that alterations in the substrate of the TRIM21-mediated degradation can prevent the cytotoxic effects of the drug.

While direct evidence from preclinical studies specifically examining epigenetic alterations in the context of BMS-214662 resistance is limited, the role of TRIM21 in drug sensitivity suggests a potential avenue for epigenetic mechanisms of resistance. The expression of TRIM21 itself can be subject to epigenetic regulation, such as DNA methylation or histone modifications, which could lead to its silencing. In various cancers, the expression of TRIM21 is dysregulated, and it can act as either a tumor suppressor or a proto-oncogene depending on the cellular context frontiersin.org. Therefore, it is plausible that epigenetic silencing of the TRIM21 gene could be a mechanism of acquired resistance to BMS-214662, although this has yet to be definitively demonstrated in preclinical resistance models for this specific compound.

Strategies to Overcome Resistance in Preclinical Models

Strategies to overcome resistance to BMS-214662 in preclinical models have largely focused on combination therapies. The rationale behind this approach is to target alternative signaling pathways or to enhance the cytotoxic effects of BMS-214662.

Preclinical studies have shown that combining farnesyltransferase inhibitors with other chemotherapeutic agents can lead to synergistic or additive effects. Based on this, a phase I clinical trial evaluated the combination of BMS-214662 with paclitaxel (B517696) and carboplatin in patients with advanced solid tumors. The study established a maximum tolerated dose for the combination and demonstrated that it was generally well-tolerated nih.govaacrjournals.org. While this trial was not specifically designed to overcome acquired resistance, it provides a foundation for using BMS-214662 in combination regimens. The trial observed some clinical activity, including a partial response in a patient with taxane-resistant esophageal cancer, suggesting that this combination may have utility in settings where resistance to other agents is present nih.gov.

The table below summarizes the key findings from the phase I trial of BMS-214662 in combination with paclitaxel and carboplatin.

ParameterFinding
Maximum Tolerated Dose BMS-214662 (160 mg/m²), paclitaxel (225 mg/m²), and carboplatin (AUC = 6) every 21 days nih.gov
Dose-Limiting Toxicities Neutropenia, thrombocytopenia, nausea, and vomiting nih.gov
Clinical Activity - One partial response in taxane-resistant esophageal cancer- Partial regression in two other patients (endometrial and ovarian cancer)- Stable disease (>4 cycles) in eight patients nih.gov

This table outlines the results of a phase I clinical trial investigating BMS-214662 in combination with standard chemotherapy, providing a potential strategy for its clinical use.

Further preclinical research is warranted to specifically investigate strategies to overcome acquired resistance to BMS-214662, particularly focusing on the TRIM21-mediated mechanism of action. This could include exploring agents that upregulate TRIM21 expression or targeting downstream effectors of the nucleoporin degradation pathway.

Advanced Methodologies and Analytical Techniques Applied to Bms 214428 Research

High-Throughput Screening (HTS) Approaches for Analog Discovery

High-throughput screening (HTS) has been a cornerstone in the discovery of farnesyltransferase inhibitors (FTIs), including the identification of initial lead compounds that led to the development of potent analogs like BMS-214662. news-medical.net These screening campaigns typically involve testing large chemical libraries for their ability to inhibit the farnesyltransferase (FTase) enzyme. news-medical.net

The process of discovering novel FTIs often begins with the development of a robust and automated assay suitable for screening thousands to millions of compounds. nih.gov A common approach involves a "mix-incubate-measure" format that is both convenient and efficient. biorxiv.org For instance, a fluorimetric method can be employed where FTase reacts with farnesyl pyrophosphate and a fluorescently labeled peptide substrate. biorxiv.org A decrease in fluorescence signal indicates inhibition of the enzyme. biorxiv.org Such assays are designed to have a high Z'-factor, a statistical measure of assay quality, ensuring reliability and reproducibility in a high-throughput format. biorxiv.org

Once initial "hits" are identified from these large-scale screens, medicinal chemistry efforts focus on synthesizing and evaluating analogs to improve potency, selectivity, and pharmacokinetic properties. This iterative process of analog discovery is guided by structure-activity relationship (SAR) studies, where the biological activity of a series of related compounds is correlated with their chemical structures. While specific HTS data for the direct discovery of BMS-214662 is proprietary, the general approach for this class of compounds is well-established.

Table 1: Illustrative High-Throughput Screening Assay for Farnesyltransferase Inhibitors

ParameterDescription
Assay Principle Inhibition of farnesyltransferase-mediated transfer of a farnesyl group to a fluorescently labeled peptide substrate.
Detection Method Fluorescence intensity. A decrease in signal corresponds to enzyme inhibition.
Assay Format 384-well microplate format for high-throughput capability.
Key Reagents Recombinant human farnesyltransferase, farnesyl pyrophosphate, dansylated peptide substrate.
Screening Library Large, diverse chemical compound libraries.
Data Analysis Calculation of percent inhibition for each compound and determination of IC50 values for active "hits".

Biophysical Characterization Techniques (e.g., ITC, SPR) for Target Binding

A critical step in the development of a drug candidate like BMS-214662 is the detailed characterization of its binding interaction with the target enzyme, farnesyltransferase. Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are invaluable tools for this purpose, providing quantitative data on binding affinity, kinetics, and thermodynamics. news-medical.netselectscience.net

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. news-medical.net In a typical ITC experiment, a solution of the inhibitor (e.g., BMS-214662) is titrated into a solution containing the target protein (farnesyltransferase). nih.gov The resulting heat changes are measured to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. youtube.com This comprehensive thermodynamic profile helps to understand the driving forces behind the binding, such as hydrogen bonding and hydrophobic interactions. news-medical.net

Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors binding events in real-time. youtube.com In an SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the inhibitor is flowed over the surface. nih.gov The binding of the inhibitor to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov This allows for the determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD). youtube.com

While specific ITC or SPR data for BMS-214662 binding to farnesyltransferase are not publicly available, these techniques are standard in the characterization of potent enzyme inhibitors. For example, a study on a different enzyme system demonstrated the use of both ITC and SPR to characterize substrate binding to different sites on the enzyme, highlighting the utility of these methods in dissecting complex binding events. nih.gov

Table 2: Comparison of ITC and SPR for Characterizing Inhibitor-Target Binding

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Principle Measures heat changes upon binding. news-medical.netMeasures changes in refractive index upon binding. nih.gov
Parameters Determined KD, stoichiometry (n), ΔH, ΔS. youtube.comKD, kon, koff. youtube.com
Sample State Both molecules are in solution. news-medical.netOne molecule is immobilized on a sensor surface. nih.gov
Labeling Requirement Label-free. news-medical.netLabel-free. youtube.com
Throughput Lower throughput.Higher throughput capabilities.
Information Provided Thermodynamic profile of the interaction. youtube.comKinetic and affinity profile of the interaction. youtube.com

Advanced Imaging Modalities for Preclinical In Vivo Assessment

Preclinical in vivo imaging plays a crucial role in the evaluation of anticancer agents like BMS-214662, allowing for the non-invasive and longitudinal assessment of drug efficacy, pharmacodynamics, and target engagement in living animal models. revvity.combruker.com These techniques provide a "virtual window" into the animal, enabling real-time monitoring of biological processes at the molecular level. revvity.com

Various imaging modalities can be employed in preclinical studies of farnesyltransferase inhibitors. Optical imaging, including bioluminescence and fluorescence imaging, is a widely used technique due to its high sensitivity and throughput. revvity.com For example, tumor cells engineered to express a reporter gene like luciferase can be implanted in mice. The administration of a farnesyltransferase inhibitor such as BMS-214662 can then be monitored for its effect on tumor growth by measuring the bioluminescent signal over time. This allows for a quantitative assessment of the drug's antitumor activity in a longitudinal manner, reducing the number of animals required for a study. revvity.com

Other advanced imaging modalities that could be applied in the preclinical assessment of FTIs include Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI). bruker.com PET can be used to assess target engagement by using a radiolabeled ligand that binds to farnesyltransferase. A decrease in the PET signal after administration of BMS-214662 would indicate that the drug is binding to its target in vivo. MRI can provide high-resolution anatomical images of the tumor and surrounding tissues, allowing for precise measurement of tumor volume changes in response to treatment. bruker.com

While specific in vivo imaging studies exclusively featuring BMS-214662 are not detailed in the public domain, the preclinical evaluation of this compound involved assessing its antitumor activity in human tumor xenograft models, where such imaging techniques are standard practice. aacrjournals.org For instance, BMS-214662 was shown to be curative in an HCT116 human colon carcinoma mouse xenograft model. caymanchem.com

Omics Technologies (Genomics, Proteomics, Metabolomics) in Response Assessment

Omics technologies, which encompass genomics, proteomics, and metabolomics, provide a global view of the molecular changes that occur in cells and tissues in response to a drug. nih.gov These powerful tools are instrumental in understanding the mechanism of action of compounds like BMS-214662 and for identifying biomarkers of response or resistance.

A quantitative proteomics study was conducted to analyze the effects of BMS-214662 on CD34 positive cells from chronic myeloid leukemia (CML) patients. nih.gov This study utilized isobaric tags for relative and absolute quantitation (iTRAQ) to identify changes in protein expression in the nuclear and cytoplasmic fractions of these cells following treatment with the drug. nih.gov The analysis identified 88 proteins that were altered by BMS-214662 treatment. nih.gov These proteins were involved in various cellular processes, including nucleic acid metabolism, oncogenesis, and intracellular protein trafficking. nih.gov

Notably, the expression of Ebp1, a negative regulator of cell proliferation, was found to be upregulated in the nucleus of BMS-214662-treated cells. nih.gov Furthermore, the study observed that proteins typically found in the nucleus, such as histones, were detected at altered levels in the cytosol, and the expression of nuclear pore complex proteins was affected. nih.gov These findings suggest that BMS-214662 may induce alterations in protein localization, potentially through effects on nuclear membrane integrity, which could contribute to its selective apoptosis-inducing activity in leukemic stem cells. nih.gov

Table 3: Key Protein Alterations in CML CD34+ Cells Treated with BMS-214662

ProteinCellular LocationChange in ExpressionPotential ImplicationReference
Ebp1 NucleusUpregulatedNegative regulation of proliferation nih.gov
Histones Cytosol (altered levels)Altered LocalizationPotential loss of nuclear membrane integrity nih.gov
Nuclear Pore Complex Proteins Nuclear MembraneAltered ExpressionDisruption of nucleocytoplasmic transport nih.gov

Chemical Biology Tools for Target Validation and Pathway Elucidation

Chemical biology tools are small molecules designed to probe biological systems, enabling the validation of drug targets and the elucidation of cellular pathways. In the context of BMS-214662, while the compound itself acts as a chemical probe for farnesyltransferase, other chemical biology approaches can be used to further understand its mechanism of action and cellular effects.

A recent study employing a phenotypic screening approach identified BMS-214662 as a "molecular glue". biorxiv.org This study screened for small molecules whose cytotoxicity was dependent on ubiquitination. biorxiv.org It was discovered that BMS-214662 directly targets the E3 ubiquitin ligase TRIM21, inducing the degradation of multiple nucleoporin proteins. biorxiv.org This leads to the inhibition of nuclear export and ultimately cell death. biorxiv.org This finding provides a novel mechanism of action for BMS-214662 beyond its role as a farnesyltransferase inhibitor and explains previous observations of disrupted subcellular protein localization. biorxiv.org The cytotoxicity of BMS-214662 was also found to be strongly correlated with TRIM21 expression, suggesting a potential biomarker for patient selection. biorxiv.org

This discovery highlights the power of chemical biology approaches in uncovering new mechanisms for existing drugs and identifying new therapeutic opportunities. The use of chemical probes, in combination with techniques like proteomics, can provide a detailed understanding of a drug's interactions within the complex cellular environment.

Future Research Directions and Therapeutic Implications Preclinical Perspective

Exploration of Novel Disease Indications Based on Mechanism of Action

The mechanism of action of BMS-214662, primarily the inhibition of protein farnesylation, suggests potential therapeutic applications in a range of diseases where aberrant protein prenylation plays a pathological role. Preclinical studies have shown that the antitumor activity of FTIs is not solely dependent on the presence of ras mutations, indicating a broader potential applicability aacrjournals.orgiiarjournals.org. BMS-214662 has demonstrated activity against tumor cells both with and without Ras mutations medchemexpress.comnih.govnih.gov. Its potency has been observed in inhibiting various human carcinoma tumor cells in soft agar (B569324) growth assays, including ovarian and colon carcinoma lines nih.gov. Furthermore, curative responses were noted in mouse xenograft models bearing staged human tumors of different histological types, such as colon, pancreatic, lung, and bladder carcinomas nih.gov. This broad spectrum of activity in preclinical models across diverse tumor types suggests that the inhibition of farnesylation impacts multiple cellular pathways critical for cancer cell survival and proliferation, independent of specific ras mutational status aacrjournals.orgiiarjournals.org.

Beyond oncology, the involvement of protein farnesylation in other cellular processes hints at potential novel indications. While the current search results primarily focus on cancer, the fundamental role of farnesylated proteins in various signaling cascades could be relevant in other disease contexts. Future preclinical research could explore the effects of BMS-214662 in models of diseases where dysregulated protein prenylation or the specific farnesylated targets of BMS-214662 are implicated.

Development of Next-Generation Farnesyl Transferase Inhibitors

The preclinical and clinical experience with early FTIs, including BMS-214662, has provided valuable insights for the development of next-generation inhibitors. One key challenge identified is the potential for alternative prenylation, specifically geranylgeranylation, which can sometimes compensate for farnesylation inhibition, particularly for proteins like K-Ras nih.gov. Although BMS-214662 exhibits high selectivity for farnesyl transferase over geranylgeranyl transferase I (GGT1) tocris.com, the possibility of compensatory mechanisms underscores the need for inhibitors with enhanced properties.

Future preclinical research in this area could focus on developing FTIs with improved activity against specific Ras isoforms, particularly K-Ras, which is frequently mutated in various cancers nih.gov. The development of dual-specificity inhibitors targeting both FT and GGT could also be explored to potentially overcome resistance mechanisms related to alternative prenylation aacrjournals.org. Preclinical studies evaluating the efficacy of such next-generation inhibitors in models resistant to earlier FTIs would be crucial. Furthermore, understanding the structural basis of FTI-target interactions at a more granular level could facilitate the design of inhibitors with increased potency, selectivity, and potentially altered pharmacokinetic properties suitable for different therapeutic strategies.

Elucidating Unexplored Mechanistic Facets of BMS-214662

Despite the preclinical characterization of BMS-214662 as a potent FTI and apoptosis inducer, the exact mechanisms underlying its antitumor activity appear complex and are not yet completely understood aacrjournals.orgnih.goviiarjournals.org. While inhibition of Ras farnesylation is a primary target, FTIs inhibit the farnesylation of a wide range of other proteins nih.gov. Elucidating the roles of these other farnesylated targets in the context of BMS-214662 treatment is a critical area for future preclinical research aacrjournals.org.

BMS-214662 is noted as the most potent apoptotic FTI known medchemexpress.comnih.gov. Further preclinical studies are needed to fully delineate the signaling pathways and molecular events that lead to the robust induction of apoptosis by BMS-214662 in various cancer cell types, especially in those without ras mutations medchemexpress.comnih.govaacrjournals.orgiiarjournals.org. Identifying the specific pro-apoptotic and anti-apoptotic proteins influenced by BMS-214662 could reveal novel therapeutic targets or biomarkers of response. Research into how BMS-214662 impacts other cellular processes beyond signal transduction and apoptosis, such as cell cycle regulation or cellular trafficking, could uncover additional mechanistic facets contributing to its preclinical efficacy iiarjournals.org.

Integration with Emerging Therapeutic Modalities (Mechanistically)

Preclinical investigations into combining FTIs with other therapeutic modalities are essential for developing more effective treatment strategies. The rationale for such combinations often stems from the potential to target multiple pathways simultaneously, overcome resistance mechanisms, or achieve synergistic effects. Preclinical studies have explored combining BMS-214662 with cytotoxic agents like paclitaxel (B517696) and carboplatin, showing broad activity in solid tumors in a phase I study that included preclinical components nih.gov.

More recent preclinical research with newer FTIs highlights the potential for integration with therapies targeting the Ras pathway or compensatory signaling routes. For instance, the FTI KO-2806 has shown promise in re-sensitizing tumors to RAS inhibitors by targeting mTORC1 activity via RHEB farnesylation biorxiv.orgacs.org. This suggests a mechanistic basis for combining FTIs with direct RAS inhibitors or inhibitors of downstream pathways like mTORC1 to enhance tumor growth inhibition and delay resistance biorxiv.orgacs.org.

Q & A

Basic Research Questions

Q. What key physicochemical properties of BMS 214428 should be prioritized in early-stage research to assess bioactivity?

  • Methodological Answer : Begin by characterizing properties critical to its pharmacokinetic profile, such as solubility, logP (partition coefficient), and stability under physiological conditions. Use high-performance liquid chromatography (HPLC) for purity analysis and nuclear magnetic resonance (NMR) for structural confirmation. These properties directly influence bioavailability and target engagement. For reproducibility, document protocols using standardized formats (e.g., IUPAC guidelines) and cross-reference with analogous compounds .

Q. How can researchers design robust in vitro assays to evaluate this compound's mechanism of action?

  • Methodological Answer :

  • Step 1 : Define the research question using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with gaps in existing literature .
  • Step 2 : Select cell lines or enzymatic systems relevant to the hypothesized target. Include positive/negative controls and dose-response curves to validate assay sensitivity.
  • Step 3 : Use statistical power analysis to determine sample size, minimizing Type I/II errors. For example:
ParameterValue
Effect Size0.8
Significance (α)0.05
Power (1-β)0.9
Required N34 samples
  • Step 4 : Iteratively refine the assay based on pilot data to address variability (e.g., temperature, incubation time) .

Q. What synthesis methodologies ensure high purity of this compound for preclinical testing?

  • Methodological Answer :

  • Employ retrosynthetic analysis to identify optimal pathways, minimizing side reactions. Use chromatography (e.g., flash column) for purification and LC-MS for real-time monitoring.
  • Document synthetic yields and purity levels in a comparative table:
StepReagentYield (%)Purity (%)
1Catalyst A7592
2Solvent B8898
  • Reference established protocols for analogous compounds to troubleshoot scalability issues .

Advanced Research Questions

Q. How should researchers resolve contradictions in pharmacokinetic (PK) data between preclinical models for this compound?

  • Methodological Answer :

  • Step 1 : Identify the principal contradiction (e.g., conflicting bioavailability in rodents vs. primates) using dialectical analysis to determine if it stems from methodology (e.g., dosing regimen) or biological variability .
  • Step 2 : Conduct meta-analysis of existing data to isolate variables (e.g., plasma protein binding, metabolic enzyme expression). Example framework:
ModelCmax (ng/mL)T½ (hr)AUC (ng·hr/mL)
Mouse1202.5300
Primate854.1350
  • Step 3 : Validate hypotheses using knock-in/knockout models to test metabolic pathways (e.g., CYP450 isoforms) .

Q. What strategies optimize target engagement studies for this compound in complex biological systems?

  • Methodological Answer :

  • Integrate multi-omics approaches (proteomics, transcriptomics) to map off-target effects. Use CRISPR-Cas9 screens to identify genetic modifiers of efficacy.
  • Apply machine learning to prioritize high-confidence targets based on binding affinity and pathway enrichment:
TargetAffinity (nM)PathwayEnrichment Score
Protein X12Apoptosis3.8
Protein Y45Inflammatory Response2.1
  • Iteratively refine experimental conditions using fractional factorial designs to reduce confounding variables .

Q. How can researchers leverage contradictory findings in this compound's polypharmacology to refine therapeutic hypotheses?

  • Methodological Answer :

  • Step 1 : Perform systematic review to catalog conflicting data (e.g., antagonism in one tissue vs. agonism in another). Use PRISMA guidelines to ensure transparency .
  • Step 2 : Apply network pharmacology models to visualize target-pathway interactions and identify context-dependent mechanisms.
  • Step 3 : Validate in 3D organoid or co-culture systems to mimic in vivo complexity. Example workflow:
       Hypothesis → Organoid Validation → Transcriptomic Profiling → Network Analysis  
  • Document discrepancies in a contradiction matrix to guide future studies .

General Methodological Guidance

  • Data Contradiction Analysis : Use iterative triangulation (e.g., orthogonal assays, independent replicates) to distinguish technical artifacts from biological truths .
  • Experimental Design : Align objectives with SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound) and pre-register protocols to mitigate bias .
  • Literature Integration : Cross-reference primary sources (e.g., Beilstein Journal protocols) for synthesis and characterization standards, avoiding unreliable databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS 214428
Reactant of Route 2
Reactant of Route 2
BMS 214428

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.